molecular formula C10H7NO B1296691 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile CAS No. 25724-79-2

2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile

Cat. No.: B1296691
CAS No.: 25724-79-2
M. Wt: 157.17 g/mol
InChI Key: CAJDYMAFIOUARK-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile is an organic compound with the molecular formula C₁₀H₇NO It is a nitrile derivative of indanone, characterized by a carbonyl group at the first position and a nitrile group at the fifth position of the indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyanobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile involves its interaction with specific molecular targets. For example, its potential anticonvulsant activity may be due to its ability to modulate neurotransmitter receptors or ion channels in the brain. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile is unique due to its specific positioning of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

1-oxo-2,3-dihydroindene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJDYMAFIOUARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310311
Record name 5-Cyano-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25724-79-2
Record name 25724-79-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Cyano-1-indanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile
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Synthesis routes and methods I

Procedure details

9.5 g of 5-bromo-1-indanone and 4.93 g of CuCN are suspended in 10 ml of dimethylformamide and boiled under reflux for 4 hours. A solution of 18 g of iron(II) chloride in 5 ml of concentrated hydrochloric acid with 30 ml of water are added dropwise to the cooled, dark-brown viscous suspension while stirring, and the mixture is then stirred at 70° C. for 30 minutes. The reaction mixture is extracted by shaking three times with 50 ml of toluene, and the combined organic phases are extracted by shaking with 50 ml of 2N hydrochloric acid and 50 ml of 2N sodium hydroxide solution and then washed with water until neutral. The toluene extract is dried over magnesium sulfate and concentrated in vacuo, and the residue is recrystallized from n-heptane. 1-oxoindane-5-carbonitrile is obtained with a melting point of 123-125° C.
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
4.93 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
iron(II) chloride
Quantity
18 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture 5-bromo-indan-1-one (1 g, 4.7 mmol), zinc cyanide (1.11 g, 9.4 mmol) in NMP/THF (2 mL/4 mL) in a sealed tube, is added palladium bis(tri-t-butyl-phosphine) (120 mg, 5% mmol). The mixture is purged with N2 and heated at 120° C. for 3 h. Then the reaction mixture is cooled to rt, diluted with H2O, and extracted with EtOAc (3×20 mL). The combined organic phases are washed with saturated ammonium chloride aqueous solution and brine and dried over Na2SO4. The crude product obtained after concentration is purified by silica gel column chromatography with mixed solvent hexanes/EtOAc (5/1-3/1) to afford 1-oxo-indan-5-carbonitrile as a light yellow solid: ESMS m/z 158.0 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
NMP THF
Quantity
2 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
1.11 g
Type
catalyst
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

5-Bromo-2,3-dihydro-1H-inden-1-one (21.1 g, 100 mmol) and cupric cyanide (17.9 g, 200 mmol) were mixed in 200 ml of dimethylformamide and stirred overnight at 140° C. After the solution was cooled down to room temperature, 500 ml of ethyl acetate was added and the precipitate was removed by filteration using kieselguhr. The solid was rinsed with ethyl acetate for several times. The pooled filtrates were washed with 1 N hydrochloric acid twice and then with brine for 3 times, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product was purified on silica gel, eluting with ethyl acetate/hexanes (1:2), to obtain 7.9 g of the desired compound (50% yield). MS (M+1)=158.05.
Quantity
21.1 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric cyanide
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
50%

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